
(+)-Rosamultin
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Description
(+)-Rosamultin is a natural product found in Pimpinella saxifraga and Pimpinella major with data available.
Scientific Research Applications
Antioxidant and Cardioprotective Effects
Mechanism of Action
Research indicates that (+)-Rosamultin exhibits significant antioxidant properties, protecting cells from oxidative damage. In studies involving H9c2 cardiomyocytes subjected to hydrogen peroxide-induced oxidative stress, rosamultin treatment resulted in:
- Increased expression of anti-apoptotic proteins (Bcl-2 and pCryAB).
- Decreased levels of pro-apoptotic proteins (Bax, Cyt-c, Caspase-3, and Caspase-9) .
- Enhanced activities of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px), while reducing malondialdehyde (MDA) production .
Case Study: H9c2 Cardiomyocytes
In a controlled study, cardiomyocytes pretreated with rosamultin demonstrated improved cell viability and reduced lactate dehydrogenase (LDH) release compared to untreated controls, confirming its cardioprotective potential against oxidative stress .
Nephroprotective Effects
Mechanism of Action
this compound has shown promising results in protecting against nephrotoxicity induced by cisplatin. The compound enhances cell viability in HEK293 cells exposed to cisplatin and reduces kidney damage in vivo. Key findings include:
- Decreased blood urea nitrogen levels and urinary protein excretion.
- Amelioration of histopathological damage in renal tissues .
- Inhibition of apoptosis-related signaling pathways, specifically the PERK-eIF2α-ATF4 pathway .
Case Study: Cisplatin-Induced Nephrotoxicity
In a study involving mice treated with cisplatin, those receiving rosamultin showed significantly improved renal function markers and reduced oxidative stress indicators compared to control groups .
Anti-Radiation Injury Effects
Mechanism of Action
Recent studies have explored the potential of this compound in mitigating radiation-induced injuries. The compound was found to:
- Improve survival rates in irradiated mice.
- Limit leukocyte depletion and reduce damage to the spleen and small intestine.
- Modulate apoptotic pathways by reversing the downregulation of BCL-2 and upregulation of BAX proteins following radiation exposure .
Case Study: Mouse Model of Radiation Injury
In a controlled experiment with whole-body X-ray irradiation, rosamultin administration significantly reduced tissue damage and promoted DNA repair mechanisms, highlighting its potential role as a protective agent in radiotherapy .
Summary Table of Applications
Application Area | Mechanism of Action | Key Findings |
---|---|---|
Cardioprotective Effects | Antioxidant activity; modulation of apoptotic pathways | Increased Bcl-2 expression; decreased LDH release; improved cell viability |
Nephroprotective Effects | Inhibition of nephrotoxic pathways; antioxidant properties | Reduced kidney damage; improved renal function markers |
Anti-Radiation Injury | Modulation of apoptotic signaling; DNA repair promotion | Enhanced survival; reduced tissue damage post-radiation |
Properties
Molecular Formula |
C36H58O10 |
---|---|
Molecular Weight |
650.8 g/mol |
IUPAC Name |
[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-1,10,11-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C36H58O10/c1-18-10-13-36(30(43)46-29-26(41)25(40)24(39)21(17-37)45-29)15-14-33(5)19(27(36)35(18,7)44)8-9-23-32(4)16-20(38)28(42)31(2,3)22(32)11-12-34(23,33)6/h8,18,20-29,37-42,44H,9-17H2,1-7H3/t18-,20-,21-,22+,23-,24-,25+,26-,27-,28+,29?,32+,33-,34-,35-,36+/m1/s1 |
InChI Key |
MLKQAGPAYHTNQQ-FHZCGXLGSA-N |
SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1(C)O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)OC6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1(C)O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O |
Synonyms |
rosamultin |
Origin of Product |
United States |
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